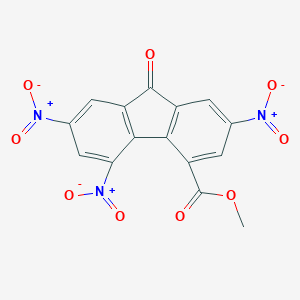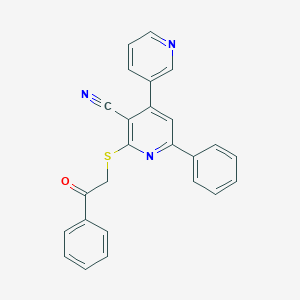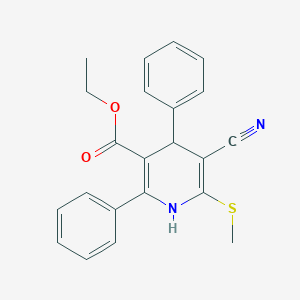
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a fluorene backbone, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester typically involves the nitration of fluorene derivatives followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at specific positions on the fluorene ring. The resulting trinitrofluorene derivative is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, electron transfer, and covalent bonding, which influence the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses, enzyme inhibition, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid amide
Uniqueness
Compared to its similar compounds, 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which influences its solubility, reactivity, and potential applications. The methyl ester group provides distinct chemical properties that can be advantageous in certain synthetic and industrial processes.
Propriétés
IUPAC Name |
methyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)10-4-6(16(21)22)2-8-12(10)13-9(14(8)19)3-7(17(23)24)5-11(13)18(25)26/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZYMPBFFNFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399733 |
Source


|
| Record name | AK-249/36497001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-50-3 |
Source


|
| Record name | AK-249/36497001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(10-methyl-10H-phenothiazin-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B343973.png)
![3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one](/img/structure/B343974.png)
![4-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343976.png)
![4-{4-nitrophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbothioamide](/img/structure/B343977.png)
![3-acetyl-4-{4-nitrophenyl}-1,2-dimethyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343978.png)
![4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343980.png)
![2-cyanoethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B343982.png)
![4-(4-chlorophenyl)-2-methyl-3-(phenylsulfonyl)-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343983.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343984.png)
![Ethyl 4-{4-nitrophenyl}-2-methyl-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343985.png)
![2-Cyanoethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343986.png)



